molecular formula C21H17ClFN3O2 B10957792 2-Amino-4-{5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile

2-Amino-4-{5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B10957792
M. Wt: 397.8 g/mol
InChI Key: KGNREBJTKPTDKL-UHFFFAOYSA-N
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Description

2-Amino-4-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline backbone with multiple functional groups, including an amino group, a furan ring, and a chlorofluorophenoxy moiety, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile typically involves multi-step organic reactions. One common approach is the condensation of a quinoline derivative with a furan ring substituted with a chlorofluorophenoxy group. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while nucleophilic substitution can introduce various functional groups into the molecule .

Scientific Research Applications

2-Amino-4-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-amino-4-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-amino-4-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile apart from similar compounds is its unique combination of functional groups and structural features.

Properties

Molecular Formula

C21H17ClFN3O2

Molecular Weight

397.8 g/mol

IUPAC Name

2-amino-4-[5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C21H17ClFN3O2/c22-16-9-12(23)5-7-18(16)27-11-13-6-8-19(28-13)20-14-3-1-2-4-17(14)26-21(25)15(20)10-24/h5-9H,1-4,11H2,(H2,25,26)

InChI Key

KGNREBJTKPTDKL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(C(=N2)N)C#N)C3=CC=C(O3)COC4=C(C=C(C=C4)F)Cl

Origin of Product

United States

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